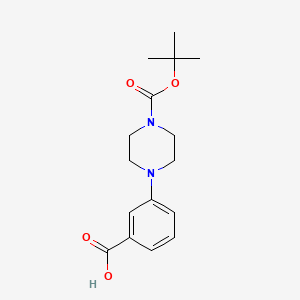

3-(4-Boc-1-piperazinyl)benzoic Acid

Descripción general

Descripción

3-(4-Boc-1-piperazinyl)benzoic Acid is an organic compound with the molecular formula C16H22N2O4. It is a derivative of benzoic acid and piperazine, featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Boc-1-piperazinyl)benzoic Acid typically involves the following steps:

Formation of the Piperazine Derivative: The starting material, piperazine, is reacted with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to form the tert-butoxycarbonyl-protected piperazine.

Coupling with Benzoic Acid: The protected piperazine is then coupled with 3-bromobenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Boc-1-piperazinyl)benzoic Acid undergoes various chemical reactions, including:

Substitution Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

Coupling Reactions: The carboxylic acid group can be activated and coupled with amines, alcohols, or other nucleophiles to form amides, esters, or other derivatives.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butoxycarbonyl group.

Coupling: DCC and DMAP are frequently used as coupling reagents for forming amide bonds.

Major Products

Deprotected Amine: Removal of the tert-butoxycarbonyl group yields the free amine.

Amide and Ester Derivatives: Coupling with various nucleophiles results in the formation of amides and esters.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Targeted Protein Degradation

One of the primary applications of 3-(4-Boc-1-piperazinyl)benzoic acid is its utility as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative molecules designed to induce targeted protein degradation, which can be crucial for treating diseases like cancer where specific proteins are overexpressed or mutated. The incorporation of this compound into PROTACs enhances the three-dimensional orientation necessary for effective ternary complex formation between the target protein, the E3 ligase, and the PROTAC itself .

Pharmacological Studies

Research has demonstrated that compounds incorporating piperazine derivatives exhibit various biological activities, including anti-cancer properties. For instance, studies have shown that modifications to piperazine-containing compounds can lead to significant cytotoxic effects against several human cancer cell lines, including pancreatic and breast cancer . The presence of the Boc group may influence the pharmacokinetic properties of these compounds, enhancing their stability and bioavailability.

Chemical Synthesis

Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of more complex pharmaceutical agents. The Boc protecting group allows for selective deprotection under mild conditions, facilitating further functionalization of the piperazine ring or the benzoic acid moiety . This versatility is particularly valuable in multi-step synthetic pathways aimed at producing novel therapeutic agents.

Bioconjugation Applications

Crosslinking Agents

The compound is also explored as a crosslinker in bioconjugation processes. By acting as a spacer between biomolecules, it can enhance the stability and efficacy of bioconjugates used in targeted drug delivery systems . The ability to modify the linker length and flexibility allows researchers to tailor the properties of bioconjugates for specific applications.

Table 1: Summary of Research Findings Involving this compound

Mecanismo De Acción

The mechanism of action of 3-(4-Boc-1-piperazinyl)benzoic Acid depends on its specific application. In pharmaceutical research, the compound may act as a prodrug, where the tert-butoxycarbonyl group is removed in vivo to release the active amine. This amine can then interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of benzoic acid.

4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid: Contains a piperidine ring instead of piperazine.

3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)methylbenzoic acid: Features a methyl group linking the piperazine and benzoic acid.

Uniqueness

3-(4-Boc-1-piperazinyl)benzoic Acid is unique due to its specific combination of a benzoic acid moiety with a tert-butoxycarbonyl-protected piperazine. This structure provides distinct reactivity and stability, making it valuable in various synthetic and research applications.

Actividad Biológica

3-(4-Boc-1-piperazinyl)benzoic acid, a derivative of benzoic acid, has gained attention in medicinal chemistry due to its potential biological activities. The compound features a piperazine moiety, which is known for its diverse pharmacological properties, including antitumor, antibacterial, and antifungal activities. This article reviews the biological activity of this compound based on available research findings, including synthesis methods, mechanisms of action, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N2O3. The structure includes a benzoic acid core substituted with a Boc-protected piperazine group. This structural configuration is essential for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H18N2O3 |

| Molecular Weight | 262.30 g/mol |

| IUPAC Name | This compound |

| CAS Number | 193818-13-2 |

Synthesis

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with piperazine under Boc protection conditions. The Boc (tert-butyloxycarbonyl) group serves to protect the amine during the synthesis process, allowing for selective functionalization.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have shown that piperazine derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest in various cancer cell lines . The mechanism often involves interaction with specific receptors or enzymes related to tumor growth.

Antibacterial and Antifungal Activity

The antibacterial and antifungal properties of benzoic acid derivatives have been well documented. A study demonstrated that certain piperazine-containing compounds displayed potent activity against various bacterial strains and fungi . The proposed mechanism includes disruption of microbial cell membranes and inhibition of key metabolic pathways.

Case Studies

-

Antitumor Efficacy :

A study evaluated the antitumor effects of synthesized piperazine derivatives, including those related to this compound. Results showed that these compounds inhibited the growth of human cancer cell lines significantly compared to controls . -

Antimicrobial Testing :

In another investigation, a series of benzoic acid derivatives were tested against clinical isolates of bacteria and fungi. Compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against resistant strains .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Receptor Binding : The piperazine ring can interact with neurotransmitter receptors or other protein targets, modulating their activity.

- Enzyme Inhibition : The carboxylic acid group may participate in hydrogen bonding with enzyme active sites, inhibiting their function.

Propiedades

IUPAC Name |

3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-9-7-17(8-10-18)13-6-4-5-12(11-13)14(19)20/h4-6,11H,7-10H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQKZVZRDLXPHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660868 | |

| Record name | 3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193818-13-2 | |

| Record name | 3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.